molecular formula C18H18N2O2 B12476562 3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide

3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide

Cat. No.: B12476562
M. Wt: 294.3 g/mol
InChI Key: UZMVKPJKDSFINV-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-N-(4-methoxyphenyl)propanamide is a synthetic organic compound designed for biological and pharmacological research. Its structure, featuring an indole moiety linked to a 4-methoxyphenyl group via a propanamide chain, is of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, commonly found in molecules that interact with biological targets like kinases and GPCRs . Compounds with this core have been investigated as key intermediates or precursors in synthesizing more complex bioactive molecules . Research into structurally similar compounds highlights the potential of this chemotype. For instance, indole-3-yl propanamide derivatives have been explored for their role as protein kinase inhibitors, with some shown to bind the epidermal growth factor receptor (EGFR), a prominent target in oncology research . The 4-methoxyphenyl group is a common pharmacophore that can influence a compound's electronic properties and binding affinity. This combination of features makes this compound a valuable chemical tool for lead optimization in hit-to-lead campaigns, particularly in cancer research and the development of targeted therapies . This product is intended for research purposes as a building block or reference standard in assay development and chemical biology. It is supplied with quality control data, including HPLC and mass spectrometry analysis, to ensure identity and purity. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H18N2O2/c1-22-15-9-7-14(8-10-15)20-18(21)11-6-13-12-19-17-5-3-2-4-16(13)17/h2-5,7-10,12,19H,6,11H2,1H3,(H,20,21)

InChI Key

UZMVKPJKDSFINV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Condensation of Indole-3-Propanoic Acid with 4-Methoxyaniline

A foundational method involves the direct condensation of indole-3-propanoic acid and 4-methoxyaniline using carbodiimide coupling agents. Key steps include:

  • Reagents : Indole-3-propanoic acid (1.0 eq), 4-methoxyaniline (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), hydroxybenzotriazole (HOBt, 1.5 eq) in anhydrous dichloromethane (DCM).
  • Conditions : Stirred at 25°C for 12–16 hours under nitrogen atmosphere.
  • Workup : Washed with 5% HCl, saturated NaHCO₃, and brine. Purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
  • Yield : 68–72%.

Table 1 : Optimization of Coupling Agents

Coupling Agent Solvent Temperature (°C) Yield (%)
EDC/HOBt DCM 25 72
DCC/DMAP THF 40 65
HATU DMF 25 70

Multi-Step Organic Synthesis via Intermediate Formation

Fischer Indole Synthesis Followed by Acylation

This method employs Fischer indolization to construct the indole core, followed by propanamide side-chain introduction:

  • Indole Synthesis :
    • Phenylhydrazine reacts with 4-methoxyacetophenone in acetic acid under reflux to form 3-(4-methoxyphenyl)-1H-indole.
  • Propanoic Acid Side-Chain Addition :
    • Michael addition of acrylonitrile to indole in the presence of BF₃·Et₂O, followed by hydrolysis to 3-(1H-indol-3-yl)propanoic acid.
  • Amide Coupling :
    • React with 4-methoxyaniline using EDC/HOBt (yield: 74%).

Critical Step : Hydrolysis of the nitrile intermediate requires strict control of pH to avoid decarboxylation.

Microwave-Assisted Synthesis

Accelerated Coupling via Microwave Irradiation

Microwave techniques reduce reaction times from hours to minutes:

  • Reagents : 3-(1H-Indol-3-yl)propanoic acid (1.0 eq), 4-methoxyaniline (1.1 eq), HATU (1.3 eq), DIPEA (2.0 eq) in DMF.
  • Conditions : Irradiated at 100°C for 15 minutes.
  • Yield : 82% (vs. 70% conventional heating).

Advantages : Improved purity (>98% by HPLC) and reduced side-product formation.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Protocol

A Merrifield resin-based approach enables scalable synthesis:

  • Resin Functionalization : Load 4-methoxyaniline onto chloromethylated polystyrene resin via nucleophilic substitution.
  • Acylation : Treat with 3-(1H-indol-3-yl)propanoic acid using DIC/HOAt.
  • Cleavage : Release product with 95% TFA/2.5% H₂O/2.5% TIS.
  • Yield : 85% (purity >95%).

Table 2 : Comparison of Solid-Phase vs. Solution-Phase Yields

Method Purity (%) Yield (%) Time (h)
Solid-Phase 95 85 8
Solution-Phase 98 72 16

Catalytic Asymmetric Synthesis for Enantiopure Forms

Chiral Auxiliary-Mediated Route

(S)- and (R)-enantiomers are synthesized using Evans oxazolidinones:

  • Chiral Induction : React 3-(1H-indol-3-yl)propanoic acid with (S)-4-benzyl-2-oxazolidinone.
  • Amide Formation : Couple with 4-methoxyaniline using DCC.
  • Auxiliary Removal : Hydrolyze with LiOH/H₂O₂.
  • Enantiomeric Excess : 99% (confirmed by chiral HPLC).

Key Insight : Asymmetric methods are critical for studies requiring stereochemical precision.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling eliminates organic solvents:

  • Reagents : Indole-3-propanoic acid (1.0 eq), 4-methoxyaniline (1.0 eq), EDCI (1.2 eq).
  • Conditions : Milled at 30 Hz for 60 minutes.
  • Yield : 78%.

Environmental Impact : Reduces solvent waste by 90% compared to traditional methods.

Troubleshooting and Optimization

Common Pitfalls and Solutions

  • Low Yields in Amide Coupling : Pre-activate the carboxylic acid with HOBt to suppress racemization.
  • Indole Oxidation : Perform reactions under inert atmosphere (N₂/Ar) to prevent indole ring degradation.
  • Purification Challenges : Use reverse-phase HPLC for polar by-products (e.g., unreacted aniline).

Analytical Characterization Data

Table 3 : Spectral Data for 3-(1H-Indol-3-yl)-N-(4-Methoxyphenyl)Propanamide

Technique Data
¹H NMR δ 10.8 (s, 1H, NH), 7.55–6.75 (m, 11H, Ar-H), 3.78 (s, 3H, OCH₃)
¹³C NMR δ 172.5 (C=O), 159.1 (OCH₃), 136.2–110.4 (Ar-C)
HRMS [M+H]⁺ Calcd: 323.1522; Found: 323.1518
HPLC Purity 99.2% (C18 column, 70:30 MeOH:H₂O, 1 mL/min)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A plug-flow reactor system enhances scalability:

  • Parameters : 10 mL/min flow rate, 120°C, residence time 20 minutes.
  • Output : 1.2 kg/day (yield: 80%).

Cost Analysis : Reduces production costs by 40% versus batch processing.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications of 3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide

This compound is a compound with a structural formula of C18H18N2O2C_{18}H_{18}N_2O_2 and a molecular weight of approximately 309.36 g/mol. It features an indole ring and a propanamide functional group, contributing to its chemical reactivity and potential pharmacological properties. Research indicates that compounds similar to this exhibit significant biological activities, particularly as agonists for formyl peptide receptors, which are involved in immune response modulation and inflammation.

Potential Applications

The applications of this compound span across various fields:

  • Pharmaceuticals: It is a potential drug candidate.
  • Modulating immune responses: It may modulate immune responses through formyl peptide receptors.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to the presence of both the amide and indole functionalities. Common reactions include those involving the amide and indole groups.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and activity at formyl peptide receptors. These studies reveal insights into how this compound modulates receptor activity, influencing cellular responses in immune cells. Experimental approaches include those aimed at determining binding affinities and downstream signaling events.

Further research into this compound and similar compounds could reveal additional applications, particularly in modulating immune responses and treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group and propanamide side chain can further influence the compound’s binding affinity and selectivity. These interactions can lead to the modulation of biological processes such as cell signaling, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Variations

The target compound’s structure can be compared to analogs with modifications in three regions:

Indole substituents

Propanamide chain modifications

Aromatic/heterocyclic groups on the amide nitrogen

Table 1: Key Structural Features of Analogs
Compound Name Indole Substituent Propanamide Chain N-Substituent Bioactivity/Application Reference
3-(1H-Indol-3-yl)-N-(4-methoxyphenyl)propanamide 1H-Indol-3-yl Standard 4-Methoxyphenyl Not explicitly reported N/A
(S)-9a: Lead FPR2 agonist 1H-Indol-3-yl Ureido linkage 1-(5-Methoxy-2-pyridinyl)cyclohexylmethyl FPR2 agonist (EC₅₀ = 10 nM)
BC-DXI-843 1H-Indol-3-yl Sulfonamide 4-(4-Methoxyphenyl)thiazol-2-yl AIMP2-DX2 inhibitor (lung cancer)
3-(1,3-Dioxo-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide Isoindole-1,3-dione Standard 4-Methoxyphenyl Unknown
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide 1H-Indol-3-yl Ethyl linkage 2-Fluoro-biphenyl-4-yl Anti-inflammatory (hypothesized)
3-[7-(3,5-Dimethylphenyl)-triazolo-pyrazin-3-yl]-N-(2-indol-3-ylethyl)propanamide 1H-Indol-3-yl Triazolo-pyrazine 2-Indol-3-ylethyl Screening compound (undisclosed)

Key Observations :

  • Ureido vs. Standard Propanamide : The ureido linkage in (S)-9a enhances FPR2 selectivity and potency compared to the simpler propanamide chain in the target compound .
  • Sulfonamide Modifications : BC-DXI-843 replaces the amide with a sulfonamide, improving binding to AIMP2-DX2, a therapeutic target in lung cancer .
  • Heterocyclic N-Substituents : Compounds like prioritize heterocyclic groups for target-specific interactions, whereas the 4-methoxyphenyl group in the target compound may favor passive membrane permeability.

Key Observations :

  • Chiral resolution (e.g., (R)- vs. (S)-enantiomers) critically impacts bioactivity, as seen in FPR2 agonists .
  • Lower yields in complex analogs (e.g., 34% for 3p in ) highlight challenges in introducing bulky substituents.

FPR2 Agonists

(S)-9a and its derivatives exhibit nanomolar EC₅₀ values for FPR2 activation, with >100-fold selectivity over FPR1. Molecular modeling shows the 4-methoxyphenyl ureido group occupies a hydrophobic pocket in FPR2, while the indole moiety interacts with aromatic residues . The target compound lacks the ureido group, likely reducing FPR2 affinity.

Anti-Inflammatory and Anticancer Activity

  • BC-DXI-843 inhibits AIMP2-DX2, a protein implicated in lung cancer progression, with an IC₅₀ of 0.5 µM .
  • Compound 11 from (7’-(3’,4’-dihydroxyphenyl)-N-[4-methoxyphenethyl]propenamide) inhibits complement pathways (CH₅₀ = 0.12–0.33 g/L), suggesting the 4-methoxyphenyl group may enhance anti-inflammatory effects.

Metabolic Stability

(S)-9a derivatives show moderate metabolic stability (t₁/₂ = 30–60 min in human liver microsomes), attributed to the 4-methoxyphenyl group’s resistance to oxidative metabolism . Simpler analogs like the target compound may exhibit improved stability due to fewer metabolically labile groups.

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors Reference
This compound 308.35 3.2 2/3 Calculated
(S)-9a 543.64 5.6 4/5
BC-DXI-843 546.66 5.8 3/6
3-(1,3-Dioxo-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide 324.34 2.8 2/4

Key Observations :

  • The target compound’s lower molecular weight and LogP suggest favorable pharmacokinetics for CNS penetration.

Biological Activity

3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide is a compound of significant interest due to its potential biological activities, particularly as an agonist for formyl peptide receptors (FPRs). FPRs are G protein-coupled receptors (GPCRs) that are crucial in mediating inflammatory responses and host defense mechanisms. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological evaluations, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound involves several steps, often utilizing indole derivatives and methoxy-substituted phenyl groups. The compound can be synthesized through various methods, including:

  • Coupling Reactions : Employing amide coupling techniques to link the indole moiety with the methoxyphenyl group.
  • Chiral Resolution : The synthesis may involve chiral intermediates to produce enantiomerically pure compounds, which exhibit differing biological activities.

Formyl Peptide Receptor Agonism

This compound has been identified as a selective agonist for FPR2. This receptor plays a vital role in inflammatory responses and can be targeted for therapeutic interventions in various inflammatory diseases.

Key Findings :

  • Agonistic Activity : The compound has shown potent agonistic effects on FPR2, leading to intracellular calcium mobilization in human neutrophils and HL-60 cells transfected with human FPR1 and FPR2 .
  • Structure-Activity Relationship (SAR) : Variations in the structural components of the compound significantly affect its biological activity. For instance, certain positional isomers displayed marked differences in receptor activation efficacy .

Pharmacological Evaluations

Pharmacological studies have demonstrated the compound's effectiveness in modulating immune responses:

StudyMethodologyKey Results
Calcium Mobilization AssayShowed EC50 values in the nanomolar range for FPR2 activation.
In Vitro Neutrophil ActivationInduced chemotaxis and reactive oxygen species production in neutrophils.
Structure-Activity Relationship AnalysisIdentified additional analogs with enhanced potency as FPR agonists.

Case Studies and Applications

Several studies highlight the therapeutic potential of this compound:

  • Anti-inflammatory Effects : In animal models, compounds similar to this compound have demonstrated reduced inflammation markers, suggesting potential use in treating conditions like rheumatoid arthritis and asthma.
  • Cancer Research : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its role as an anticancer agent.

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